2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 3-butyl substituent on the pyrrolopyrimidine core, a phenyl group at position 7, and an acetamide linkage to a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxyphenyl group may enhance binding affinity through electron-donating effects, while the butyl chain could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-5-13-29-17-27-24-20(18-9-7-6-8-10-18)15-30(25(24)26(29)32)16-23(31)28-19-11-12-21(33-2)22(14-19)34-3/h6-12,14-15,17H,4-5,13,16H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNQGTZQEKVJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide exhibits significant biological activity, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. Its molecular formula is , with a molecular weight of 458.5 g/mol. The structure features a pyrrolo core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds related to pyrrolo[3,2-d]pyrimidines exhibit anticancer properties through various mechanisms:
- Inhibition of Tumor Growth : Research has shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a related compound demonstrated an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors (FRα) .
- Targeting One-carbon Metabolism : The compound's ability to modulate mitochondrial and cytosolic one-carbon metabolism has been linked to its antitumor efficacy. This pathway is crucial for nucleotide and amino acid biosynthesis, essential for rapidly dividing cancer cells .
- Mechanism of Action : The interaction of this compound with specific molecular targets involved in folate metabolism suggests its potential as a targeted therapy for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , particularly against Mycobacterium tuberculosis. In vitro studies have shown promising results:
- Inhibitory Concentrations : Compounds structurally similar to the target compound have exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
- Safety Profile : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .
Study on Anticancer Efficacy
A study published in Molecular Cancer Therapeutics highlighted the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in targeting cancer cells. The most active analogs showed significant inhibition of cell proliferation in vitro and were effective in vivo in xenograft models .
Study on Antimycobacterial Activity
Another research effort focused on synthesizing and testing various derivatives for their antitubercular activity. The findings revealed that specific modifications to the pyrrolo structure enhanced potency against M. tuberculosis, providing a basis for developing new treatments for tuberculosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications in Pyrrolopyrimidine Derivatives
Key structural variations among analogues include substitutions at the 3-position of the pyrrolopyrimidine core and modifications to the acetamide-linked aryl group. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
